molecular formula C7H9N3O2S B15182632 Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- CAS No. 82608-18-2

Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)-

Cat. No.: B15182632
CAS No.: 82608-18-2
M. Wt: 199.23 g/mol
InChI Key: KHBUBCCHKWJDGB-UHFFFAOYSA-N
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Description

Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- is a chemical compound with the molecular formula C7H9N3O2S and a molecular weight of 199.2303 g/mol . This compound is known for its unique structure, which includes a pyridazine ring substituted with an amino group, a methyl group, and a thioacetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- typically involves the reaction of 3-amino-6-methyl-4-pyridazine with thioacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.

    Substitution: The amino group on the pyridazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .

Scientific Research Applications

Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- involves its interaction with specific molecular targets and pathways. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the amino group on the pyridazine ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- can be compared with other similar compounds, such as:

Properties

CAS No.

82608-18-2

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

2-(3-amino-6-methylpyridazin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C7H9N3O2S/c1-4-2-5(7(8)10-9-4)13-3-6(11)12/h2H,3H2,1H3,(H2,8,10)(H,11,12)

InChI Key

KHBUBCCHKWJDGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)N)SCC(=O)O

Origin of Product

United States

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